molecular formula C14H22N4O5 B1169862 Permethyl-1-carbadodecaborate,cesiumsalt CAS No. 176099-33-5

Permethyl-1-carbadodecaborate,cesiumsalt

Cat. No.: B1169862
CAS No.: 176099-33-5
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Description

Permethyl-1-carbadodecaborate, cesium salt (CAS 176099-33-5, molecular formula C₁₃H₃₆B₁₁·Cs) is a cesium salt of a permethylated carbadodecaborate anion. Its IUPAC name is cesium 1-carba-closo-dodecaborate with all boron vertices substituted by methyl groups (CH₃) . This compound belongs to the carborane family, characterized by a closo-dodecaborate cage structure (CB₁₁H₁₂⁻) modified with alkyl substituents. The cesium counterion enhances its solubility in polar solvents and stabilizes the anionic boron cluster.

Properties

CAS No.

176099-33-5

Molecular Formula

C14H22N4O5

Synonyms

Permethyl-1-carbadodecaborate,cesiumsalt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Differences

The primary distinction between Permethyl-1-carbadodecaborate, cesium salt and related compounds lies in substituent patterns, counterions, and boron cage modifications. Below is a comparative analysis:

Table 1: Key Comparative Features
Compound Name Substituents on Boron Cage Cation Molecular Formula Key Properties/Applications
Permethyl-1-carbadodecaborate, Cs salt 12 Methyl (CH₃) groups Cs⁺ C₁₃H₃₆B₁₁·Cs High hydrophobicity, thermal stability
Cesium dodecahydrocarbadodecaborate 12 Hydrogen (H) atoms Cs⁺ Cs⁺CB₁₁H₁₂⁻ Water-soluble, used in ion-exchange applications
N-Butylpyridinium undecachlorocarbadodecaborate 11 Chlorine (Cl) atoms N-Butylpyridinium⁺ C₁₀H₁₆N⁺·CB₁₁Cl₁₁⁻ Oxidizing agent, catalytic applications
meta-COSAN cesium salt (NRI11420) Mixed substituents (e.g., COSAN framework) Cs⁺ Complex metallaborate structures Biomedical imaging, supramolecular chemistry
Key Observations :

Substituent Effects :

  • Permethyl-1-carbadodecaborate ’s methyl groups confer significant hydrophobicity, reducing reactivity with nucleophiles and enhancing thermal stability compared to hydrogenated analogs like cesium dodecahydrocarbadodecaborate (CAS 12008-75-2) .
  • Chlorinated derivatives (e.g., N-Butylpyridinium undecachlorocarbadodecaborate) exhibit higher electrophilicity due to electron-withdrawing Cl substituents, making them suitable for halogenation reactions .

Cation Influence: Cesium (Cs⁺) in Permethyl-1-carbadodecaborate provides high ionic conductivity and solubility in polar solvents. In contrast, N-Butylpyridinium⁺ introduces ionic liquid-like properties, enabling use in non-aqueous catalytic systems .

Boron Cage Modifications :

  • Metallaborates like meta-COSAN incorporate transition metals (e.g., cobalt) into the boron framework, enabling redox activity and magnetic properties absent in purely organic carboranes .

Spectral and Physical Properties

  • Permethyl-1-carbadodecaborate : Methyl groups produce distinct ¹H and ¹³C NMR signals (δ ~1.5–2.5 ppm for CH₃) and IR stretches (C-H ~2900 cm⁻¹). Its permethylation likely raises the melting point compared to hydrogenated analogs, though exact data are unavailable .
  • Cesium dodecahydrocarbadodecaborate : Exhibits characteristic B-H vibrations in IR (2500 cm⁻¹) and ¹¹B NMR signals (δ ~-10 to -30 ppm) .

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